
Methyl (bis(benzyloxy)phosphoryl)carbamimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide is a chemical compound with the molecular formula C₁₆H₁₉N₂O₄P and a molecular weight of 334.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phosphoryl group bonded to a methoxymethanimidamide moiety through benzyloxy linkages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide typically involves the reaction of phosphoryl chloride with benzyloxyamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then treated with methoxymethanimidamide to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, thiols, or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This can lead to the modulation of biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
N-[bis(phenylmethoxy)phosphorylethanimidamide: Similar in structure but with phenylmethoxy groups instead of benzyloxy groups.
N-[bis(benzyloxy)phosphoryl]ethanimidamide: Similar but with ethanimidamide instead of methoxymethanimidamide.
Uniqueness
N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide is unique due to its specific combination of benzyloxy and methoxymethanimidamide groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H19N2O4P |
|---|---|
分子量 |
334.31 g/mol |
IUPAC名 |
methyl N'-bis(phenylmethoxy)phosphorylcarbamimidate |
InChI |
InChI=1S/C16H19N2O4P/c1-20-16(17)18-23(19,21-12-14-8-4-2-5-9-14)22-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19) |
InChIキー |
NZJACRWPBCKCTA-UHFFFAOYSA-N |
異性体SMILES |
CO/C(=N/P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N |
正規SMILES |
COC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B12328666.png)
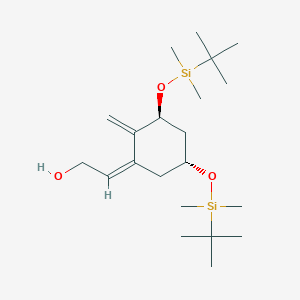
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12328675.png)
![3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12328683.png)
![2-{[(Pyrrolidin-3-yl)methoxy]methyl}quinoline](/img/structure/B12328687.png)
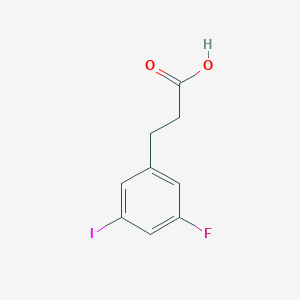
![8a-[3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12328707.png)
![carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine](/img/structure/B12328708.png)
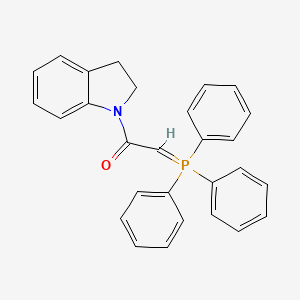
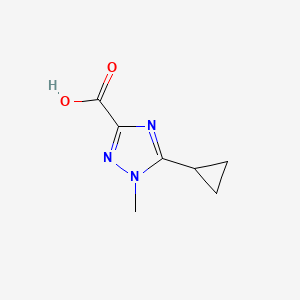
![3-Nitroimidazo[1,2-a]pyridin-7-amine](/img/structure/B12328737.png)
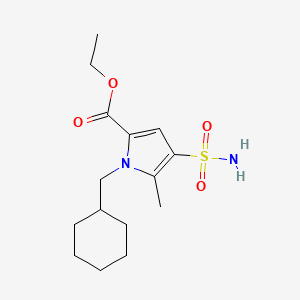
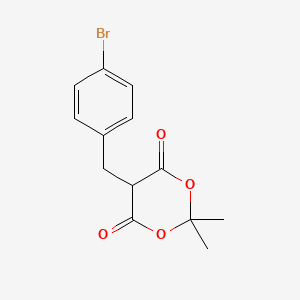
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
